molecular formula C5H5N3 B15225950 3-Amino-1H-pyrrole-2-carbonitrile

3-Amino-1H-pyrrole-2-carbonitrile

Cat. No.: B15225950
M. Wt: 107.11 g/mol
InChI Key: JJGJCRMPYWIBIT-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position and a nitrile group at the 2-position

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-1H-pyrrole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in materials science .

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • 3-Amino-1H-pyrrole-2-carboxamide
  • 3-Amino-1H-pyrrole-2-carboxylic acid
  • 3-Amino-1H-pyrrole-2-thiol

Comparison: Compared to these similar compounds, 3-Amino-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that are not possible with carboxamide, carboxylic acid, or thiol groups, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-amino-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-3-5-4(7)1-2-8-5/h1-2,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGJCRMPYWIBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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